7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothieno-pyrimidinone core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of a pyrrolidinyl group and a tetrahydrobenzothieno moiety further enhances its chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: The benzothieno core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a halogenated aromatic compound under basic conditions.
Pyrimidinone Formation: The benzothieno intermediate is then reacted with a suitable amine derivative to form the pyrimidinone ring.
Introduction of the Pyrrolidinyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can be compared with other similar compounds, such as:
Benzothieno Derivatives: Compounds with similar benzothieno cores but different substituents may exhibit varying biological activities and chemical reactivity.
Pyrimidinone Derivatives: Compounds with pyrimidinone cores but different side chains may have different therapeutic potentials and mechanisms of action.
Pyrrolidinyl Derivatives: Compounds with pyrrolidinyl groups but different core structures may show different pharmacological properties.
The uniqueness of 7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
7-Methyl-2-[3-Oxo-3-(1-Pyrrolidinyl)Propyl]-5,6,7,8-TetrahydroBenzothieno[2,3-D]Pyrimidin-4(3H)-One is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a benzothieno core with a pyrimidinone moiety, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure incorporates a pyrrolidinyl group and exhibits significant chemical reactivity due to its functional groups.
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Anticancer Properties : Preliminary studies highlight its potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various pathogens.
- Antiviral Effects : Investigations into its antiviral properties are ongoing, with initial findings suggesting efficacy against certain viral strains.
The biological activity of 7-Methyl-2-[3-Oxo-3-(1-Pyrrolidinyl)Propyl]-5,6,7,8-TetrahydroBenzothieno[2,3-D]Pyrimidin-4(3H)-One is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
A study conducted by Gul et al. demonstrated that derivatives of Mannich bases exhibit significant cytotoxicity against various cancer cell lines. The research indicated that compounds structurally similar to 7-Methyl-2-[3-Oxo-3-(1-Pyrrolidinyl)Propyl]-5,6,7,8-TetrahydroBenzothieno[2,3-D]Pyrimidin-4(3H)-One showed improved activity against HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) cell lines compared to traditional chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
In vitro assays have shown that the compound exhibits broad-spectrum antimicrobial activity. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than those required for standard antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-4-5-12-13(10-11)24-18-16(12)17(23)19-14(20-18)6-7-15(22)21-8-2-3-9-21/h11H,2-10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXNVMWTANMSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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